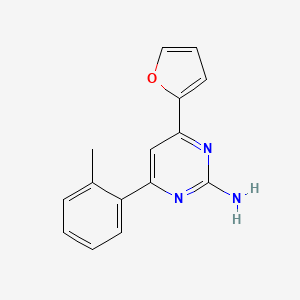

4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Pharmaceutical Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. mdpi.comnih.gov As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are integral to the processes of life, a fact that has inspired their extensive use in drug design. researchgate.netingentaconnect.com The synthetic versatility of the pyrimidine ring allows for the creation of a vast library of derivatives with a wide array of pharmacological activities. researchgate.net

Marketed drugs containing the pyrimidine moiety span a wide range of therapeutic areas, including anticancer agents like 5-fluorouracil, antiviral drugs such as zidovudine (B1683550) (AZT), and antibacterial compounds like trimethoprim. jacsdirectory.com The ability of the pyrimidine ring's nitrogen atoms to participate in hydrogen bonding and dipole-dipole interactions allows for strong binding to biological targets, contributing to the potency and specificity of these drugs. ijpsjournal.com Researchers continue to explore pyrimidine derivatives for new applications, including treatments for neurological disorders, chronic pain, and diabetes. mdpi.com The broad spectrum of biological activities associated with pyrimidines underscores their enduring importance in pharmaceutical research. researchgate.netjacsdirectory.com

Architectural Importance of Furan (B31954) and Substituted Phenyl Moieties in Heterocyclic Design

The incorporation of furan and substituted phenyl moieties into heterocyclic structures like pyrimidines is a common strategy in drug design to enhance biological activity and modulate physicochemical properties.

The furan ring , a five-membered aromatic heterocycle, is present in numerous pharmacologically active compounds. orientjchem.orgijabbr.com Its electron-rich nature allows it to engage in various electronic interactions with biological targets. ijabbr.com The furan moiety can act as a bioisostere for a phenyl ring, offering different steric and electronic properties that can improve metabolic stability and receptor binding. orientjchem.org Furan derivatives have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comwisdomlib.org

Research Trajectory and Context of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine within Advanced Pyrimidine Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader context of 2-aminopyrimidine (B69317) chemistry. The synthesis of 2-aminopyrimidine derivatives is a well-established area of research, often involving the condensation of a β-dicarbonyl compound with guanidine (B92328) or the substitution of a leaving group on a pre-formed pyrimidine ring. mdpi.comresearchgate.net

The synthesis of the title compound would likely follow a multi-step pathway, potentially starting with the construction of a pyrimidine core bearing suitable functional groups for the subsequent introduction of the furan and 2-methylphenyl moieties. The presence of the 2-aminopyrimidine scaffold suggests a focus on exploring its potential as a kinase inhibitor, as this structural motif is common in this class of drugs.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine | C₁₄H₁₁N₃O | 237.26 | 2.8 |

| 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine | C₁₅H₁₃N₃O | 251.29 | 3.2 |

| 4-(Thiophen-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | C₁₅H₁₃N₃S | 267.35 | 3.5 |

This data is hypothetical and for illustrative purposes, based on common cheminformatics predictions for structurally similar compounds.

Overview of Current Research Landscape and Emerging Trends for the Chemical Compound

The current research landscape for pyrimidine derivatives is heavily focused on the development of targeted therapies, particularly for cancer and inflammatory diseases. The 2-aminopyrimidine scaffold is a key pharmacophore in many kinase inhibitors, and it is likely that research on this compound would be situated within this context.

Emerging trends in this area include the design of covalent inhibitors, allosteric modulators, and compounds with dual-targeting capabilities to overcome drug resistance. The furan and 2-methylphenyl substituents would be expected to play a crucial role in conferring selectivity and potency towards specific biological targets. Computational modeling and structure-activity relationship (SAR) studies would be integral to optimizing the compound's properties.

Table 2: Potential Biological Activities of this compound Based on its Structural Motifs

| Structural Motif | Associated Biological Activities |

| 2-Aminopyrimidine | Anticancer, Antiviral, Antibacterial, Anti-inflammatory ijpsjournal.comnih.gov |

| Furan | Antimicrobial, Anti-inflammatory, Anticancer ijabbr.comutripoli.edu.ly |

| Substituted Phenyl | Modulator of various biological activities depending on substitution wisdomlib.org |

Properties

IUPAC Name |

4-(furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-5-2-3-6-11(10)12-9-13(18-15(16)17-12)14-7-4-8-19-14/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECRNHZUGORHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for the Pyrimidine (B1678525) Core

The construction of the central pyrimidine ring of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is primarily achieved through well-established cyclocondensation and multi-component reactions. These methods offer robust and versatile pathways to the desired heterocyclic scaffold.

Condensation Reactions for Pyrimidine Ring Formation

The most traditional and widely employed method for synthesizing 2-aminopyrimidines is the condensation reaction between a 1,3-bifunctional three-carbon fragment and a nitrogen-containing nucleophile like guanidine (B92328). bu.edu.eg For the target compound, this involves the reaction of an α,β-unsaturated ketone, specifically a chalcone, with guanidine hydrochloride.

The key intermediate is the chalcone, 1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one . This precursor is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 2-acetylfuran and 2-methylbenzaldehyde. ijres.orgsemanticscholar.org The subsequent cyclocondensation reaction with guanidine, usually carried out in the presence of a base such as potassium hydroxide or sodium ethoxide in an alcoholic solvent, leads to the formation of the pyrimidine ring. ijres.orgresearchgate.net The reaction proceeds through a Michael addition of the guanidine to the chalcone, followed by intramolecular cyclization and dehydration to yield the final aromatic pyrimidine. ijres.org

Table 1: Conventional Synthesis via Chalcone Condensation

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Acetylfuran + 2-Methylbenzaldehyde | Ethanolic KOH, stirring at room temp. | 1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one (Chalcone) |

This two-step process is a reliable and straightforward route for obtaining the target compound and its analogues. researchgate.net

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical alternative for the synthesis of highly substituted pyrimidines in a single step. thieme-connect.comacs.org These reactions combine three or more starting materials in a one-pot process, minimizing waste and simplifying purification procedures.

For the synthesis of 4,6-disubstituted-2-aminopyrimidines, a common MCR involves the reaction of an aldehyde, a ketone, and an ammonium salt which serves as the nitrogen source for both nitrogen atoms in the pyrimidine ring. researchgate.net In the context of the target molecule, this would involve the reaction of furfural (furan-2-carbaldehyde), 2'-methylacetophenone, and a nitrogen source like ammonium acetate or ammonium iodide. researchgate.netacs.orgorganic-chemistry.org Catalysts, such as Lewis acids or transition metals, may be employed to promote the reaction. researchgate.netorganic-chemistry.org The reaction mechanism typically involves a series of condensation and cyclization steps to build the heterocyclic ring. researchgate.net

Table 2: Illustrative Three-Component Synthesis

| Component 1 | Component 2 | Component 3 (Nitrogen Source) | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Furfural | 2'-Methylacetophenone | Ammonium Acetate | Copper (II) catalyst | 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidine |

Note: The direct synthesis of the 2-amino derivative via this specific MCR requires the use of guanidine or its salts as one of the components instead of ammonium salts.

Incorporating Furan (B31954) and Substituted Aryl Moieties

The incorporation of the specific furan and 2-methylphenyl groups is dictated by the choice of starting materials in the synthetic routes.

In Condensation Reactions: The furan and 2-methylphenyl moieties are pre-installed in the chalcone precursor. The synthesis of this chalcone, 1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, is achieved through the Claisen-Schmidt condensation. This reaction specifically joins 2-acetylfuran and 2-methylbenzaldehyde, ensuring the correct placement of the furan and aryl groups in the final pyrimidine product. semanticscholar.orgbiust.ac.bw

In Multi-Component Reactions: The furan and 2-methylphenyl groups are introduced from furfural and 2'-methylacetophenone, respectively. The regiochemistry of the final product, determining which substituent is at position 4 and which is at position 6 of the pyrimidine ring, is controlled by the reaction mechanism.

The synthesis of pyrimidines bearing furan rings is a subject of interest, and various building blocks derived from furan are utilized to construct these heterocyclic systems. mdpi.comnih.govresearchgate.netmui.ac.ir Similarly, the inclusion of substituted aryl moieties is a common strategy in medicinal chemistry to modulate the biological activity of pyrimidine derivatives. nih.gov

Advanced Strategies for Derivatization

Once the this compound core is synthesized, further functionalization can be achieved through advanced chemical transformations. These methods allow for the modification of the pyrimidine ring to create a library of related compounds.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Approaches)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyrimidine chemistry. acs.org To utilize these methods for derivatization, a suitable leaving group, such as a halogen (Cl, Br) or a tosylate (-OTs), must be present on the pyrimidine ring.

For instance, one could envision a synthetic route where a 2-amino-4-chloro-6-(2-methylphenyl)pyrimidine is first synthesized. The chloro group at the C4 position can then be subjected to a Suzuki-Miyaura coupling with furan-2-boronic acid or a Hiyama coupling with a furan-containing organosilane to install the furan moiety. semanticscholar.orgresearchgate.net These reactions typically employ a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. This approach offers high functional group tolerance and allows for the late-stage introduction of diverse substituents. semanticscholar.org

Table 3: Palladium-Catalyzed Cross-Coupling for Derivatization

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Moiety Introduced |

|---|---|---|---|---|

| 2-Amino-4-chloro-6-(2-methylphenyl)pyrimidine | Furan-2-boronic acid | Pd(OAc)₂, Ligand, Base | Suzuki-Miyaura | Furan at C4 |

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). beilstein-journals.org This is particularly true for positions C2, C4, and C6, especially when a good leaving group like a halogen is present. stackexchange.com

While cross-coupling is often preferred for introducing aryl groups, SNAr is a highly effective method for introducing nucleophiles such as amines, alkoxides, and thiolates. researchgate.netthieme-connect.de For example, starting with 2-amino-4,6-dichloropyrimidine, one could selectively substitute the chlorine atoms. A reaction with a substituted amine under solvent-free conditions could lead to the displacement of one of the chloro groups. nih.gov While less common for the C-C bond formation needed for the title compound, this strategy is paramount for creating derivatives at other positions or for synthesizing precursors for cross-coupling reactions. The regioselectivity of the substitution (C4 vs. C6) can often be controlled by reaction conditions and the nature of the nucleophile. stackexchange.com

This method is highly valuable for producing libraries of 2-aminopyrimidine (B69317) derivatives by reacting a suitable dihalopyrimidine precursor with various amines, thereby modifying the substituents at the C4 and C6 positions. nih.gov

Oxidative Annulation and Cyclization Protocols

The synthesis of 4,6-disubstituted pyrimidin-2-amines, such as the title compound, can be achieved through various synthetic strategies. One prominent method involves the reaction of a chalcone precursor with guanidine. Specifically, 1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one can be reacted with guanidine hydrochloride in the presence of a base to yield this compound. nih.gov This reaction is a classic example of a condensation reaction leading to the formation of the pyrimidine ring.

More advanced and efficient methods for pyrimidine synthesis involve oxidative annulation and cyclization protocols. These modern techniques often utilize transition-metal catalysts to facilitate the construction of the pyrimidine core from readily available starting materials. For instance, a one-pot synthesis can be envisioned where a ketone, an aldehyde, and guanidine are reacted in the presence of an oxidizing agent and a suitable catalyst. researchgate.net While no specific literature is available for the direct synthesis of this compound using this method, the general applicability of oxidative cyclization in pyrimidine synthesis suggests its potential for producing this compound. researchgate.net

A plausible oxidative annulation approach could involve the reaction of 2-acetylfuran, 2-methylbenzaldehyde, and guanidine under oxidative conditions. The choice of oxidant and catalyst would be crucial for the success of this reaction, with systems like copper or iron salts often employed in similar transformations. researchgate.net

| Reactants | Reaction Type | Potential Product | Key Conditions |

|---|---|---|---|

| 1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, Guanidine HCl | Condensation | This compound | Basic medium, Reflux |

| 2-Acetylfuran, 2-Methylbenzaldehyde, Guanidine | Oxidative Annulation | This compound | Oxidant, Catalyst |

Regioselective Functionalization and Substituent Introduction

The presence of multiple reactive sites in this compound, including the furan ring, the pyrimidine ring, and the amine group, makes its regioselective functionalization a topic of significant chemical interest.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is known to be highly susceptible to electrophilic aromatic substitution, with a preference for reaction at the 5-position when the 2-position is already substituted. pearson.compearson.comquora.com This reactivity is due to the electron-donating nature of the oxygen atom, which activates the ring towards electrophiles. chemicalbook.com Therefore, it is anticipated that electrophilic substitution reactions on this compound will occur predominantly at the 5-position of the furan ring.

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts acylation. The specific conditions for these reactions would need to be carefully controlled to avoid polymerization of the furan ring, a common side reaction under strongly acidic conditions.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/CH₃COOH | 4-(5-Nitro-furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |

| Bromination | NBS/DMF | 4-(5-Bromo-furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |

| Acylation | (CH₃CO)₂O/SnCl₄ | 1-(5-(2-Amino-6-(2-methylphenyl)pyrimidin-4-yl)furan-2-yl)ethanone |

Manipulation of the Amine Functionality

The 2-amino group on the pyrimidine ring offers a versatile handle for further molecular modifications. This primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution. nih.gov

Acylation with acid chlorides or anhydrides would yield the corresponding amides, which could be useful for modulating the electronic properties of the molecule or for introducing further functional groups. Alkylation, on the other hand, would lead to secondary or tertiary amines. Selective mono-alkylation can be challenging but is achievable under controlled conditions.

Furthermore, the amino group can be converted into a diazonium salt, which can then be displaced by a wide range of nucleophiles, allowing for the introduction of halogens, hydroxyl groups, or cyano groups at the 2-position of the pyrimidine ring.

Chemical Reactivity and Comparative Studies with Structural Analogs

The chemical reactivity of this compound is expected to be a composite of the reactivities of its constituent aromatic rings. The electron-rich furan ring is prone to electrophilic attack and oxidation, while the pyrimidine ring, being an electron-deficient system, is more susceptible to nucleophilic substitution, particularly at positions activated by the nitrogen atoms.

Similarly, comparing the reactivity with 4-(thiophen-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine would shed light on the differences in reactivity between furan and thiophene in this molecular context. Thiophene is generally less reactive than furan towards electrophiles but more stable under acidic conditions.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including pyrimidines. acs.org Green chemistry approaches focus on reducing waste, using less hazardous solvents, and employing catalytic methods to improve efficiency. nih.gov

For the synthesis of this compound, several green chemistry strategies could be implemented. One such approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. rsc.org Solvent-free reactions or the use of greener solvents like water or ethanol are also key aspects of sustainable synthesis.

Advanced Structural Characterization and Intermolecular Interactions

Spectroscopic Elucidation Techniques

Spectroscopy offers a window into the molecular world, allowing for the detailed characterization of the compound's framework and the electronic transitions within it.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For compounds in the 2-amino-6-aryl-4-(furan-2-yl)pyrimidine series, ¹H and ¹³C NMR provide definitive structural confirmation. ijapbc.com

¹H NMR Spectroscopy: The proton NMR spectrum of a closely related analogue, 2-amino-6-phenyl-4-(furan-2-yl)pyrimidine, shows characteristic signals that can be extrapolated to the title compound. The protons of the primary amino group (-NH₂) typically appear as a broad singlet in the region of δ 5.0-5.3 ppm. ijapbc.com The lone proton on the pyrimidine (B1678525) ring (H-5) is observed as a singlet around δ 7.3-7.6 ppm. ijapbc.com The aromatic protons of the furan (B31954) and phenyl rings resonate in the downfield region of δ 6.5-8.2 ppm. ijapbc.com For 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, the methyl group on the phenyl ring would introduce an additional singlet at approximately δ 2.4-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. In similar 2-amino-4-aryl-6-(furan-2-yl)pyrimidines, the pyrimidine ring carbons resonate at distinct chemical shifts. The carbon atom C-2, bonded to the amino group, is typically found around δ 163.3-163.5 ppm. ijapbc.com The C-4 and C-6 carbons, attached to the furan and phenyl rings respectively, appear in the range of δ 156.5-166.0 ppm. ijapbc.com The C-5 carbon of the pyrimidine ring is observed further upfield, at approximately δ 101.9 ppm. ijapbc.com The carbons of the furan and 2-methylphenyl rings, including the ipso-carbons (the carbons directly attached to the pyrimidine ring), resonate between δ 104 and 153 ppm. ijapbc.com

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -NH₂ (amino) | 5.0 - 5.3 (s, 2H) |

| -CH₃ (methylphenyl) | ~2.4 (s, 3H) | |

| H-5 (pyrimidine) | 7.3 - 7.6 (s, 1H) | |

| Ar-H (furan, phenyl) | 6.5 - 8.2 (m) | |

| ¹³C | C-5 (pyrimidine) | ~101.9 |

| Ar-C (furan, phenyl) | 104 - 153 | |

| C-2 (pyrimidine) | ~163.5 | |

| C-4, C-6 (pyrimidine) | 156.5 - 166.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibrations of the primary amino group are typically observed as two distinct bands in the region of 3300–3500 cm⁻¹. ijapbc.comnih.gov Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The spectrum also features a prominent band for the N-H in-plane bending vibration of the amino group between 1600 and 1655 cm⁻¹. ijapbc.com The stretching vibrations for the C=N and C=C bonds within the pyrimidine and aromatic rings are found in the 1400–1600 cm⁻¹ region. A band corresponding to the C-N stretching vibration is typically located around 1220-1240 cm⁻¹. ijapbc.com Furthermore, a characteristic absorption for the C-H out-of-plane bending in a 2-substituted furan ring is expected in the 810-825 cm⁻¹ range. ijapbc.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| N-H Bend | Primary Amine | 1600 - 1655 |

| C=N / C=C Stretch | Pyrimidine/Aromatic Rings | 1400 - 1600 |

| C-N Stretch | Aryl Amine | 1220 - 1240 |

| C-H Out-of-Plane Bend | 2-Substituted Furan | 810 - 825 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorptions in the UV region, arising from π → π* transitions within the conjugated system formed by the furan, pyrimidine, and phenyl rings.

Furan itself exhibits a strong absorption maximum (λmax) around 208 nm. nist.gov The extended conjugation in the title compound is expected to cause a significant bathochromic (red) shift to longer wavelengths. Similar conjugated heterocyclic systems often display intense absorption bands in the 250-400 nm range. These absorptions are attributed to the electronic excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are delocalized across the π-system of the entire molecule.

X-ray Crystallography for Solid-State Molecular Architecture

While a crystal structure for the specific title compound is not publicly available, data from the closely related molecule, 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, provides significant insight into the likely solid-state conformation. nih.gov

X-ray crystallography on 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine reveals that the molecule is nearly planar. nih.gov The dihedral angle, which is the angle between the planes of two adjacent rings, is a key indicator of molecular planarity.

Furan-Pyrimidine Dihedral Angle: The angle between the mean planes of the furan and pyrimidine rings is reported to be very small, at 1.91(12)°. nih.gov This indicates a high degree of coplanarity, which maximizes π-orbital overlap and electronic conjugation between these two rings.

Phenyl-Pyrimidine Dihedral Angle: The phenyl ring is slightly more twisted out of the plane of the pyrimidine ring, with a dihedral angle of 12.33(11)°. nih.gov

For the title compound, this compound, it is anticipated that the steric hindrance from the ortho-methyl group on the phenyl ring would force a larger dihedral angle between the phenyl and pyrimidine rings compared to the 4-fluorophenyl analogue. This increased torsion would be a result of steric repulsion between the methyl group and the adjacent atoms of the pyrimidine ring.

Supramolecular Chemistry and Non-Covalent Interactions of this compound Analogues

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related pyrimidine derivatives offers significant insights into the probable intermolecular interactions that govern its crystal packing and supramolecular assembly. The following sections detail the key non-covalent interactions observed in analogous structures, providing a predictive framework for the titular compound.

Intermolecular Hydrogen Bonding Networks and Site Identification

Intermolecular hydrogen bonds are among the most critical interactions in determining the structure of nitrogen-containing heterocyclic compounds. In analogues of this compound, the primary amine (-NH₂) group and the nitrogen atoms of the pyrimidine ring are key sites for hydrogen bonding.

For instance, in the crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, molecules form dimers through hydrogen bonds involving the pyrimidinyl nitrogen atoms and the amino hydrogen atoms. nih.govnih.gov This interaction typically results in the formation of a stable, centrosymmetric dimer motif. It is noteworthy that often only one of the hydrogen atoms of the amino group participates in this primary hydrogen bonding network. nih.gov

Beyond these classical N-H···N hydrogen bonds, weaker, non-classical hydrogen bonds such as C-H···O and C-H···F have also been observed in related structures, further stabilizing the crystal lattice. nih.govnih.gov For this compound, the furan oxygen atom could potentially act as a hydrogen bond acceptor, participating in C-H···O interactions. The amino group and pyrimidine nitrogens are the primary hydrogen bond donor and acceptor sites, respectively, likely leading to the formation of robust supramolecular synthons. The presence of intramolecular N-H···N hydrogen bonds, which can influence molecular conformation, has also been noted in similar pyrimidine structures. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound and Analogues

| Donor | Acceptor | Type of Interaction | Reference Example |

| Amino Group (N-H) | Pyrimidine Nitrogen (N) | Intermolecular N-H···N | 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.govnih.gov |

| Aromatic C-H | Furan Oxygen (O) | Intermolecular C-H···O | 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.gov |

| Aromatic C-H | Pyrimidine Nitrogen (N) | Intramolecular C-H···N | 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.gov |

Pi-Stacking (π-π) Interactions between Aromatic Systems

Pi-stacking interactions are another significant force in the crystal packing of aromatic compounds, including pyrimidine derivatives. mdpi.com These interactions occur between the electron-rich π-systems of the aromatic and heteroaromatic rings. In the case of this compound, several aromatic systems are present: the furan ring, the pyrimidine ring, and the 2-methylphenyl group.

Studies on analogous compounds, such as 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, have demonstrated the presence of π-π stacking interactions between the furan and pyrimidine rings of adjacent molecules. nih.govnih.gov The centroid-centroid distance between these stacked rings is a key parameter in characterizing the strength of the interaction, with distances around 3.5 Å being indicative of significant stacking. nih.gov In other related pyrimidine structures, π-π stacking has been observed between fluorinated benzene (B151609) rings of neighboring molecules, contributing to the formation of dimeric structures. nih.gov

Table 2: Observed π-π Stacking Parameters in a Related Pyrimidine Derivative

| Interacting Rings | Centroid-Centroid Distance (Å) | Compound |

| Furyl and Pyrimidinyl | 3.489 (2) | 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.govnih.gov |

| Fluorinated Benzene Rings | 3.708 (4) | 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine nih.gov |

Analysis of Crystal Packing and Lattice Energies

The crystal system and unit cell parameters provide a macroscopic description of this packing. For instance, 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine crystallizes in the monoclinic space group with specific unit cell dimensions. nih.gov The density and volume of the unit cell are also important parameters in understanding the efficiency of the crystal packing.

Table 3: Crystallographic Data for an Analogous Pyrimidine Compound

| Parameter | Value |

| Compound | 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.gov |

| Formula | C₁₄H₁₀FN₃O |

| Crystal System | Monoclinic |

| a (Å) | 11.629 (4) |

| b (Å) | 5.992 (3) |

| c (Å) | 16.389 (6) |

| β (°) | 97.69 (2) |

| Volume (ų) | 1131.7 (8) |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Features for Biological Activities

The biological activities of 4,6-disubstituted-2-aminopyrimidine derivatives are fundamentally governed by a set of key structural features. The central pyrimidine (B1678525) ring acts as a crucial scaffold, orienting the substituents at positions 2, 4, and 6 in a specific three-dimensional arrangement necessary for target interaction. The 2-amino group is a critical feature, often acting as a key hydrogen bond donor, anchoring the molecule to its biological target. nih.gov The substituents at the C4 and C6 positions, in this case, a furan-2-yl group and a 2-methylphenyl group, respectively, are pivotal for modulating potency, selectivity, and pharmacokinetic properties. nih.govacs.org These aryl and heteroaryl rings engage in various interactions, including hydrophobic, pi-pi stacking, and van der Waals forces, with the target protein. The specific nature and substitution pattern of these rings are defining factors for the molecule's biological efficacy.

Impact of Furan (B31954) Ring Substitution and Orientation on Biological Activity

The furan ring at the C4 position is a significant contributor to the molecule's biological activity. Furan is a five-membered aromatic heterocycle that can act as a bioisostere for a phenyl ring but with distinct electronic and physical properties. orientjchem.org Its oxygen atom can serve as a hydrogen bond acceptor, enhancing interactions with biological targets. orientjchem.org The position of the furan (e.g., furan-2-yl vs. furan-3-yl) can influence the orientation of the molecule in a binding pocket, with studies on related pyridine (B92270) derivatives showing that the furan-3-yl moiety can be important for biological activity. nih.gov

Substitutions on the furan ring itself can dramatically alter the activity profile. Electron-withdrawing groups, such as nitro or halogen substituents, on the furan ring have been shown in related structures to increase bioactivity in certain contexts, like antimicrobial or anticancer applications. orientjchem.orgmdpi.com Conversely, electron-donating groups may be favorable for other targets. The ability to modulate the electronic nature of the furan ring through substitution is a key strategy in the molecular design of potent analogs.

Influence of Substituted Phenyl Moiety Modifications at the 6-Position

The 6-(2-methylphenyl) moiety plays a crucial role in defining the specificity and potency of the compound. Modifications to this part of the molecule can significantly impact its interaction with target proteins through steric and electronic effects.

Positional Isomerism Effects (e.g., 2-methylphenyl vs. 4-methylphenyl)

Table 1: Hypothetical Impact of Methyl Positional Isomerism on Receptor Binding This table is illustrative, based on general SAR principles, as direct comparative data for the specific compound was not available in the reviewed sources.

| Compound | Phenyl Substitution | Expected Conformation | Potential Binding Impact |

| Parent Compound | 2-methylphenyl | Twisted/Non-planar | May fit into a sterically constrained pocket, potentially increasing selectivity. |

| Analog | 4-methylphenyl | More planar | May allow for different pi-stacking interactions; could increase or decrease potency depending on the target topology. |

| Analog | 3-methylphenyl | Intermediate twist | Activity profile may be intermediate or distinct from ortho and para isomers. |

| Analog | Unsubstituted Phenyl | Planar | Serves as a baseline for evaluating the steric and electronic effects of the methyl group. |

Electronic and Steric Effects of Substituents (e.g., halogen, methyl)

Substituents on the phenyl ring influence the molecule's properties through electronic and steric effects. The methyl group is an electron-donating group that can increase the electron density of the phenyl ring, potentially enhancing pi-pi interactions. Sterically, its bulk, especially at the ortho position, is a major determinant of the molecule's conformation, as discussed above. nih.gov

Halogen substitutions (e.g., chloro, fluoro) introduce both steric bulk and strong electron-withdrawing effects. researchgate.net An electron-withdrawing group can alter the charge distribution of the ring and may be involved in halogen bonding or other specific interactions within the active site of a target protein. Studies on various pyrimidine derivatives have consistently shown that the presence and position of electron-withdrawing or electron-donating groups on the aryl rings at C4 and C6 are critical determinants of biological activity. researchgate.netmdpi.com For instance, in some series, electron-withdrawing groups have been found to increase anti-inflammatory activity. researchgate.net

Table 2: General Effects of Phenyl Substituents on the Activity of Diaryl Pyrimidines

| Substituent | Electronic Effect | Steric Effect | General Impact on Activity |

| -CH₃ (Methyl) | Electron-donating | Moderate bulk | Can enhance hydrophobic interactions. Positional effects are significant. |

| -Cl (Chloro) | Electron-withdrawing | Moderate bulk | Can form halogen bonds and alter ring electronics, often enhancing potency. mdpi.com |

| -F (Fluoro) | Electron-withdrawing | Small bulk | Can improve metabolic stability and binding affinity through specific interactions. |

| -OCH₃ (Methoxy) | Electron-donating | Moderate bulk | Can act as a hydrogen bond acceptor and increase electron density. |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Moderate bulk | Significantly alters electronic properties, often leading to increased activity in certain assays. researchgate.netmdpi.com |

Role of the Pyrimidine Core Substitutions and Amino Group at the 2-Position

The 2-aminopyrimidine (B69317) core is a "privileged" scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. juniperpublishers.com The two nitrogen atoms within the pyrimidine ring are often key interaction points, acting as hydrogen bond acceptors. juniperpublishers.com

The exocyclic amino group at the C2 position is of paramount importance. It typically functions as a crucial hydrogen bond donor, forming strong interactions with key residues (such as asparagine or aspartate) in the active site of target enzymes or receptors. nih.gov This interaction often serves to anchor the molecule in the correct orientation for optimal binding. In many series of 2-aminopyrimidine inhibitors, methylation or substitution of this amino group leads to a significant drop in activity, highlighting its essential role. nih.govnih.gov However, in some cases, substitution on this amine can be tolerated or even beneficial, depending on the specific target. nih.gov

Pharmacophoric Feature Identification for Specific Target Interactions

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. dovepress.comkpfu.ru For the 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine scaffold, a general pharmacophore model can be proposed based on its structural components and SAR data from related molecules.

The key pharmacophoric features would likely include:

A Hydrogen Bond Donor (HBD): Provided by the 2-amino group.

Two Hydrogen Bond Acceptors (HBA): Provided by the two nitrogen atoms of the pyrimidine core. The oxygen of the furan ring could also potentially act as an HBA.

Two Aromatic/Hydrophobic Regions: Represented by the furan ring and the 2-methylphenyl ring. These regions are crucial for establishing hydrophobic and aromatic (pi-pi stacking) interactions.

The specific spatial relationship between these features is critical. The twisted conformation induced by the 2-methyl group defines a unique three-dimensional arrangement of the aromatic regions relative to the central hydrogen-bonding core. This defined geometry is likely a key determinant for selective binding to specific protein targets. Pharmacophore models for related 2-aminopyrimidine inhibitors targeting various kinases or receptors consistently highlight the importance of this arrangement of H-bond donors, acceptors, and hydrophobic aromatic moieties. nih.gov

Rational Ligand Design Strategies Based on SAR Insights

The development of novel therapeutic agents based on the this compound scaffold is guided by a systematic understanding of its structure-activity relationships (SAR). Rational ligand design strategies focus on the targeted modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties. These strategies are informed by the chemical nature of the furan, 2-methylphenyl, and 2-aminopyrimidine moieties and their spatial arrangement. Key approaches include substituent modification, bioisosteric replacement, and scaffold hopping to enhance interactions with biological targets.

Modification of the Furan Moiety

The furan ring at the 4-position of the pyrimidine core is a critical component for biological activity, likely participating in hydrogen bonding or other polar interactions through its oxygen atom. Rational design strategies often involve the introduction of various substituents on the furan ring to probe the steric and electronic requirements of the target's binding pocket.

For instance, the introduction of small alkyl or halogen substituents at the 5-position of the furan ring can enhance lipophilicity and potentially improve cell permeability. Conversely, introducing polar groups could enhance aqueous solubility. The electronic properties of the furan ring can also be modulated; electron-withdrawing groups may alter the charge distribution and impact binding affinity.

Another key strategy involves the bioisosteric replacement of the furan ring with other five-membered heterocycles such as thiophene, pyrrole, or oxazole. These replacements can systematically alter the hydrogen bonding capacity, aromaticity, and metabolic stability of the compound, potentially leading to improved pharmacological profiles.

Table 1: Hypothetical Structure-Activity Relationship Data for Modifications of the Furan Moiety

| Compound ID | R1 (Furan C5-substituent) | R2 (Furan Bioisostere) | Biological Activity (IC₅₀, µM) |

| Lead | H | Furan | 1.5 |

| Mod-1 | CH₃ | Furan | 0.8 |

| Mod-2 | Cl | Furan | 1.2 |

| Mod-3 | H | Thiophene | 2.1 |

| Mod-4 | H | Pyrrole | 3.5 |

Modification of the 2-Methylphenyl Moiety

The 6-(2-methylphenyl) group plays a significant role in defining the steric and hydrophobic interactions of the ligand with its target. The ortho-methyl group is particularly important as it induces a non-planar conformation between the phenyl and pyrimidine rings, which can be crucial for fitting into a specific binding pocket and may reduce off-target effects.

Rational design approaches for this moiety include:

Varying the position of the methyl group: Moving the methyl group to the meta or para position can provide valuable SAR insights into the topographical requirements of the binding site.

Introducing other substituents on the phenyl ring: The addition of electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties and introduce new interaction points. For example, a hydroxyl or methoxy (B1213986) group could act as a hydrogen bond donor or acceptor.

Bioisosteric replacement of the phenyl ring: Replacing the phenyl ring with other aromatic systems like pyridine or other heterocycles can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile.

Table 2: Hypothetical Structure-Activity Relationship Data for Modifications of the Phenyl Moiety

| Compound ID | Phenyl Substituent | Biological Activity (IC₅₀, µM) |

| Lead | 2-Methyl | 1.5 |

| Mod-5 | 3-Methyl | 3.2 |

| Mod-6 | 4-Methyl | 5.8 |

| Mod-7 | 2-Chloro | 1.1 |

| Mod-8 | 2-Methoxy | 2.5 |

Modification of the 2-Aminopyrimidine Core

The 2-aminopyrimidine core is a key structural feature, often acting as a hinge-binder in kinase inhibitors by forming crucial hydrogen bonds with the protein backbone. Modifications to the 2-amino group can significantly impact binding affinity and selectivity.

Design strategies for this part of the molecule often focus on:

N-alkylation or N-arylation: Introducing small alkyl or aryl groups on the amino nitrogen can probe for additional hydrophobic pockets in the binding site. However, care must be taken as this can sometimes disrupt essential hydrogen bonding interactions.

Acylation: Converting the amino group to an amide can alter its hydrogen bonding properties and introduce new points of interaction.

Incorporation into a heterocyclic ring: The amino group can be incorporated into a fused heterocyclic system to create a more rigid scaffold, which can lead to higher affinity and selectivity.

Furthermore, substitutions at the 5-position of the pyrimidine ring can be explored to occupy additional space in the binding pocket and enhance potency. Small, lipophilic groups are often favored at this position.

Table 3: Hypothetical Structure-Activity Relationship Data for Modifications of the 2-Amine Group

| Compound ID | R3 (Amine Substituent) | Biological Activity (IC₅₀, µM) |

| Lead | H | 1.5 |

| Mod-9 | CH₃ | 4.7 |

| Mod-10 | Acetyl | 8.2 |

By systematically applying these rational design strategies, medicinal chemists can fine-tune the structure of this compound to develop analogues with optimized therapeutic potential.

Mechanistic Biological Research and Therapeutic Avenues

Exploration of Molecular Targets and Pathways

The structural framework of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, which combines furan (B31954) and aminopyrimidine moieties, is prevalent in compounds designed to interact with various enzymes and receptors. While direct studies on this specific molecule are not extensively detailed in available literature, the activity of structurally related compounds provides significant insight into its potential modulation mechanisms.

One key area of investigation for similar scaffolds is in the modulation of G-protein-coupled receptors, particularly adenosine (B11128) receptors. For instance, compounds featuring a 2-aminopyrimidine (B69317) core linked to heterocyclic rings like furan have been explored as antagonists for the A₂A adenosine receptor. nih.govnih.gov This receptor plays a crucial role in various physiological processes, and its antagonists are considered promising for cancer treatment. nih.gov Research into a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles revealed that the furan group was beneficial for achieving high affinity at the A₂A adenosine receptor. nih.gov The high affinity of these related compounds, with Kᵢ values in the low nanomolar range, underscores the potential of the furan-aminopyrimidine scaffold to effectively modulate receptor activity. nih.gov

| Compound | A₂A Receptor Affinity (Kᵢ, nM) | Reference |

|---|---|---|

| LUF6050 | 1.4 | nih.gov |

| LUF6080 | 1.0 | nih.gov |

The aminopyrimidine core is a well-established scaffold in the design of kinase inhibitors. A significant area of research for furan-substituted aminopyrimidines is the inhibition of Janus kinases (JAKs), a family of non-receptor tyrosine kinases critical for immune response and hematopoiesis. daneshyari.commpnresearchfoundation.org Dysregulation of JAK signaling, particularly JAK2, is implicated in myeloproliferative neoplasms (MPNs), making it a key therapeutic target. mpnresearchfoundation.orgnih.gov

Research has led to the identification of 4-(2-furanyl)pyrimidin-2-amines as potent inhibitors of JAK2. daneshyari.com These type I inhibitors typically function by binding to the ATP-binding site of the kinase's active conformation, preventing the transfer of phosphate (B84403) to downstream substrates and thereby blocking the signaling cascade. nih.gov Structure-activity relationship (SAR) studies have resulted in the discovery of compounds with high potency, demonstrating IC₅₀ values in the nanomolar range. daneshyari.com Furthermore, these inhibitors have shown selectivity for JAK2 over other JAK family members like JAK3. daneshyari.com

| Compound Class/Example | Target Kinase | Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| 4,5,6,7-tetrahydrofuro[3,2-c]pyridine based derivative | JAK2 | 0.7 nM | >30-fold vs JAK3 | daneshyari.com |

| Compound A8 (N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative) | JAK2 | 5 nM | 38.6-fold vs JAK1, 54.6-fold vs JAK3 | nih.gov |

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, forming the basis for uracil, cytosine, and thymine. nih.gov This inherent structural similarity suggests that pyrimidine-based compounds could potentially interact with DNA and RNA. The molecular structure of compounds similar to this compound has been shown to be essentially planar. nih.govnih.gov This planarity is a key feature that facilitates non-covalent interactions with the structure of nucleic acids.

Potential binding modes include π–π stacking, where the flat aromatic surfaces of the furan and pyrimidine rings intercalate between the base pairs of DNA or RNA. nih.gov Additionally, the amino group and nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. nih.govnih.gov This allows for the formation of specific hydrogen bonds with the functional groups of nucleotide bases. Crystallographic studies of a related compound, 4-(4-fluoro-phenyl)-6-(2-fur-yl)pyrimidin-2-amine, confirmed the formation of dimers via hydrogen bonds involving the pyrimidinyl nitrogen atoms and the amino hydrogens, a mode of interaction that could be replicated in a nucleic acid binding pocket. nih.govnih.gov

While specific research targeting the effect of this compound on phosphodiesterase 2 (PDE2) or other specific intracellular signaling pathways is limited, the broad bioactivity of the furan and pyrimidine cores suggests a potential for diverse molecular interactions. Furan-containing compounds are known to participate in a wide range of biological activities, stemming from the ring's unique electronic and structural properties. nih.gov Similarly, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous agents that modulate various signaling cascades. Given this background, exploring the impact of this compound on other key signaling nodes, such as the cyclic nucleotide signaling regulated by phosphodiesterases, represents a logical avenue for future research to fully elucidate its pharmacological profile.

In Vitro Biological Activity Research Avenues

The furan nucleus is a component of many biologically active compounds, and furan derivatives are recognized for their potential therapeutic efficacy, including antimicrobial properties. nih.govresearchgate.net Likewise, the pyrimidine ring is a core structure in many compounds exhibiting antibacterial, antifungal, and antiviral activities. nih.gov The combination of these two moieties in a single molecule suggests a strong potential for antimicrobial action.

The antimicrobial mechanisms of furan derivatives can involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov Research on various furan-containing compounds has demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain halogenated furanones have been shown to inhibit biofilm formation in E. coli. nih.gov Antifungal activity has also been reported, with some natural dibenzofurans showing inhibitory effects against Candida albicans. nih.gov Studies on related N-(pyrimidin-2-yl) derivatives have also confirmed activity against a panel of pathogenic bacterial and fungal strains. researchgate.net These findings support the investigation of this compound as a potential antimicrobial agent.

| Compound Class | Organism | Activity/Metric | Reference |

|---|---|---|---|

| Dibenzofuran bis(bibenzyl) | Candida albicans | MIC: 16–512 µg/mL | nih.gov |

| Nitrofurantoin derivatives (11b, 11c, 11e) | Salmonella typhimurium | Good activity | researchgate.net |

| Nitrofurantoin derivatives (11a, 11b, 11f, 11g) | Escherichia coli | Good activity | researchgate.net |

Anticancer Research and Cytotoxicity Studies

The pyrimidine nucleus is a cornerstone in the development of anticancer agents, as its derivatives can interfere with biological processes essential for tumor cell growth. nih.gov Furan-containing compounds have also demonstrated promising anticancer activity. nih.gov Research into hybrid molecules containing both pyrimidine and furan moieties has revealed significant cytotoxic potential against various cancer cell lines.

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. nih.govmsa.edu.eg For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory effects on tyrosine kinases like PDGFr, FGFr, and EGFr. nih.gov The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay on a panel of human cancer cell lines. mdpi.com Studies on various substituted pyrimidines have demonstrated significant, dose-dependent inhibitory activity on the proliferation of cancer cell lines including those of the colon, breast, lung, and cervix, as well as leukemia cells. nih.gov

While specific IC₅₀ values for this compound are not documented in the reviewed literature, studies on analogous structures provide insight into its potential efficacy. For example, various furan- and furopyrimidine-based derivatives have been synthesized and evaluated for their cytotoxicity against a range of cancer cell lines, with some showing IC₅₀ values in the micromolar range. nih.govmdpi.com

Table 1: Examples of In Vitro Cytotoxicity of Related Furan-Pyrimidine Derivatives Note: This table presents data for structurally related compounds to indicate the potential areas of activity for this compound, for which specific data is not available.

| Compound Type | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Furan-Based Pyridine (B92270) Carboxahydrazide | MCF-7 (Breast) | 4.06 µM | nih.gov |

| Furan-Based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 µM | nih.gov |

| Furopyrimidine Derivative (Compound 7b) | A549 (Lung) | 6.66 µM | nih.gov |

| Furopyrimidine Derivative (Compound 7b) | HT-29 (Colon) | 8.51 µM | nih.gov |

Anti-inflammatory and Analgesic Mechanisms

Pyrimidine derivatives are a well-established class of compounds with significant anti-inflammatory properties. nih.gov Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. tandfonline.com The selective inhibition of the COX-2 isoform over COX-1 is a critical goal in the development of anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. mdpi.comacs.org

Studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2, with inhibitory activities comparable to established drugs like meloxicam. mdpi.comnih.gov The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activity of various inflammatory mediators, including prostaglandin (B15479496) E₂, tumor necrosis factor-α (TNF-α), and various interleukins. nih.govnih.gov For instance, specific 2-(furan-2-yl)-4-phenoxyquinoline derivatives have demonstrated potent inhibition of TNF-α formation. nih.gov

Although direct experimental data on the anti-inflammatory or analgesic properties of this compound is scarce, the structural motifs suggest a potential for COX inhibition. The furan ring, present in many anti-inflammatory compounds, may also contribute to this activity.

Antioxidant Potential and Free Radical Scavenging Mechanisms

The antioxidant potential of pyrimidine derivatives, particularly those bearing a furan moiety, has been a subject of interest in medicinal chemistry. nih.govmui.ac.ir Free radicals and other reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. arxiv.org Antioxidants can neutralize these harmful species, mitigating oxidative stress.

The antioxidant capacity of compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, hydrogen peroxide (H₂O₂) scavenging, and reducing power assays. nih.govmui.ac.ir Studies on 4-(furan-2-yl)-tetrahydropyrimidine derivatives have demonstrated their ability to scavenge DPPH free radicals, a mechanism that involves donating a hydrogen atom or an electron to the radical. nih.gov The presence of a labile hydrogen atom and a conjugated system within the molecular structure can enhance this radical scavenging potential. nih.gov

Furthermore, research on various 2-amino-6-aryl-4-(furan-2-yl)pyrimidines has shown them to be efficient scavengers of several types of free radicals, including superoxide (B77818) anions and hydroxyl radicals. cibtech.orgijapbc.com The mechanism for scavenging hydroxyl radicals often involves competition with other molecules, like deoxyribose, for the radical, thereby preventing oxidative damage. cibtech.org

Table 2: Antioxidant Assay Methods for Furan-Pyrimidine Derivatives Note: This table outlines common assays used to evaluate compounds structurally similar to this compound.

| Assay | Mechanism Evaluated | Reference |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom or electron to neutralize the DPPH radical. | nih.govmui.ac.ir |

| Hydrogen Peroxide (H₂O₂) Scavenging | Assesses the ability to detoxify hydrogen peroxide, a precursor to more reactive oxygen species. | nih.govmui.ac.ir |

| Reducing Power Assay | Determines the electron-donating capacity of a compound. | mui.ac.ir |

| Superoxide Anion Scavenging | Evaluates the ability to neutralize superoxide radicals, which are produced during metabolic processes. | cibtech.org |

Investigation of Other Pharmacological Modalities (e.g., CNS-active agents)

The pyrimidine scaffold is recognized for its diverse pharmacological activities, including effects on the central nervous system (CNS). nih.gov Compounds bearing a pyrimidine core have been investigated for a range of bioactivities such as anticonvulsant, sedative, analgesic, and antidepressive properties. nih.gov The versatility of the pyrimidine structure allows for modifications that can modulate its interaction with various CNS targets. While specific neuropharmacological studies on this compound are not available, the general profile of the pyrimidine class of compounds suggests that this could be a potential area for future investigation.

Computational Biology Approaches in Drug Discovery

Virtual Screening for Lead Identification

Virtual screening has become an indispensable tool in modern drug discovery for identifying promising lead compounds from large chemical libraries. ijfmr.comijfmr.com This computational technique is particularly useful for exploring the potential of privileged scaffolds like pyrimidine. nih.gov By screening extensive databases of compounds, researchers can prioritize molecules with favorable binding affinities for specific biological targets, such as the cyclin-dependent kinases (CDKs) implicated in cancer. ijfmr.comijfmr.com

The process often involves creating a library of compounds, which can be based on a common chemical core like pyrimidine, and then computationally docking them against a protein target. nih.govresearchgate.net This approach accelerates the identification of hit compounds and helps in designing novel derivatives with enhanced activity. nih.gov Given its structure, this compound would be a suitable candidate for inclusion in virtual screening libraries aimed at discovering inhibitors for various kinases or other enzymes. nih.govacs.org

Molecular Docking Studies for Target Binding Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgasianpubs.org In drug discovery, it is frequently used to understand how a potential drug molecule (ligand) binds to the active site of a protein target. This analysis provides crucial insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for the molecule's biological activity. msa.edu.egacs.org

For pyrimidine derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes, including kinases and COX. acs.org These studies can rationalize the observed structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. For example, docking simulations of pyrimidine-based compounds into the active site of COX-2 have helped to explain their selectivity. tandfonline.com While specific docking studies for this compound were not found, this technique would be a critical step in identifying its potential biological targets and understanding its mechanism of action at a molecular level.

Future Directions and Remaining Research Gaps

Development of Novel Synthetic Methodologies for Enhanced Diversity

The exploration of a compound's full potential is intrinsically linked to the ability to synthesize a diverse library of related analogues for structure-activity relationship (SAR) studies. While classical methods for pyrimidine (B1678525) synthesis are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Modern approaches such as microwave-assisted synthesis and solvent-free reactions have been shown to reduce reaction times and improve yields for other pyrimidine derivatives and should be adapted for this scaffold. ijpsjournal.com Furthermore, multi-component reactions, like variations of the Biginelli reaction, offer a powerful tool for rapidly generating structural diversity around the core. ijpsjournal.com Future work could focus on developing a robust multi-component reaction that utilizes novel starting materials to modify the furan (B31954), phenyl, and amine substituents of the core structure. The utility of pyrimidines as synthons for various biologically active compounds provides a strong impetus for these studies. researchgate.net

| Synthetic Strategy | Objective | Key Advantages | Proposed Starting Materials |

| Microwave-Assisted Synthesis | Accelerate reaction times and improve yields | Speed, efficiency, higher purity | Substituted furfural, 2-methylacetophenone derivatives, guanidine (B92328) salts |

| One-Pot Multi-Component Reaction | Rapidly generate a diverse library of analogues | Atom economy, reduced waste, operational simplicity | Variously substituted aldehydes, ketones, and guanidine hydrochloride |

| Green Chemistry Approaches | Enhance sustainability of synthesis | Use of eco-friendly solvents (e.g., water), catalyst-free conditions, reduced energy consumption | Bio-based starting materials where applicable |

| Catalytic Cross-Coupling | Introduce novel aryl or heteroaryl groups | High functional group tolerance, precise structural modification | Halogenated pyrimidine precursors and boronic acids/esters |

By developing these advanced synthetic methodologies, researchers can create a comprehensive library of analogues, which is essential for optimizing biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Advanced Mechanistic Elucidation at the Molecular and Cellular Level

A significant research gap exists in understanding how 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine exerts its biological effects at a molecular level. Given that substituted pyrimidines are known to target a wide range of proteins, a focused effort is required to identify the specific cellular machinery with which this compound interacts. ekb.eg

Many pyrimidine-based drugs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. nih.govmdpi.com Future research should, therefore, include comprehensive kinase profiling to determine if the compound inhibits specific kinases. Beyond kinases, other potential targets include dihydrofolate reductase or enzymes involved in inflammatory pathways. rsc.org

A proposed workflow for mechanistic studies would involve:

Initial Target Class Screening: Test the compound against broad panels of enzyme families (e.g., kinases, proteases, phosphatases).

Cellular Pathway Analysis: Employ techniques like Western blotting to observe changes in key signaling proteins (e.g., phosphorylation status of AKT, ERK, STAT3) in treated cells.

Apoptosis and Cell Cycle Assays: Investigate the compound's ability to induce programmed cell death (apoptosis) or cause cell cycle arrest using flow cytometry and specific molecular markers like caspases. researchgate.net

Binding Affinity Studies: Once a putative target is identified, biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics.

These studies will be critical in moving beyond preliminary observations of biological activity to a precise understanding of the compound's mechanism of action.

Exploration of Undiscovered Biological Targets and Pathways

The structural features of this compound suggest it may possess biological activities beyond those commonly associated with pyrimidines. The diverse pharmacological effects of this chemical class underscore the potential for discovering novel therapeutic applications. sjomr.org.in A systematic exploration of new biological targets is a crucial future direction.

This exploration can be pursued through several complementary strategies:

Broad-Based Phenotypic Screening: Testing the compound across a wide array of cell lines, including various cancer types (e.g., breast, lung, colon), microbial strains (Gram-positive and Gram-negative bacteria, fungi), and viruses. nih.gov This unbiased approach can reveal unexpected activities.

Target-Based Screening against Emerging Targets: As new potential drug targets are identified in diseases like neurodegeneration, metabolic disorders, or rare genetic diseases, the compound should be screened for activity.

Chemoproteomics: Advanced techniques such as activity-based protein profiling (ABPP) can be used to identify direct protein targets of the compound in a native cellular context, without prior assumptions.

High-Content Imaging: This technology allows for the simultaneous analysis of multiple cellular parameters, providing a detailed "fingerprint" of the compound's effect on cell morphology and function, which can offer clues to its mechanism and potential targets.

Given that pyrimidine analogues have recently been identified as a new class of antibiotics targeting thymidine synthesis, exploring similar mechanisms for this compound against drug-resistant bacteria could be a particularly fruitful avenue. acs.org

Strategic Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods has become a paradigm in modern drug discovery, significantly accelerating the identification and optimization of lead compounds. jddhs.comnih.gov A key future direction for this compound is the strategic implementation of an integrated workflow.

This process would begin with computational modeling to generate hypotheses that are then tested experimentally, with the results feeding back to refine the computational models.

| Computational Method | Application | Experimental Validation |

| Molecular Docking | Predict binding modes and affinities against known protein targets (e.g., kinases, enzymes). beilstein-journals.org | Enzymatic inhibition assays, X-ray crystallography of the protein-ligand complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Build models that correlate structural features of analogues with biological activity to guide the design of more potent compounds. | Synthesis and biological testing of a focused library of new analogues. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound in the binding pocket of a target protein to assess binding stability. | Biophysical binding assays (SPR, ITC), site-directed mutagenesis of the target protein. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties to prioritize compounds with better drug-like characteristics. | In vitro metabolic stability assays, cell viability assays, and eventually in vivo pharmacokinetic studies. |

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising analogues, reducing the time and cost associated with traditional trial-and-error approaches. nih.gov This integrated strategy will be essential for efficiently navigating the complex path from a promising chemical scaffold to a viable drug candidate.

Q & A

Q. What are the established synthetic routes for 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, nucleophilic substitution, and functional group modifications. For example, structurally similar compounds are synthesized via coupling reactions between substituted amines and halogenated pyrimidine intermediates under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Impurities, such as unreacted starting materials or by-products, are monitored via TLC and HPLC .

Q. How is the molecular structure of this compound characterized, and what techniques resolve ambiguities in crystallographic data?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For pyrimidine derivatives, key parameters include dihedral angles between aromatic rings and hydrogen-bonding patterns. For instance, intramolecular N–H⋯N hydrogen bonds and weak C–H⋯π interactions stabilize crystal packing . Discrepancies in dihedral angles (e.g., 12.8° vs. 46.3° in asymmetric units) are resolved using density functional theory (DFT) calculations to validate experimental data. Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy confirm functional groups and substitution patterns.

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures.

- HPLC-UV/MS: Tracks degradation products in accelerated stability tests (40–60°C, 75% RH).

- pH-dependent solubility assays: Conducted in buffers (pH 1–13) to identify optimal storage conditions.

For example, pyrimidine derivatives with electron-withdrawing substituents exhibit enhanced thermal stability compared to electron-donating groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinase enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions with targets like CDK inhibitors. Key steps include:

Target preparation: Retrieve protein structures (PDB ID) and remove water molecules.

Ligand optimization: Minimize energy using Gaussian09 with B3LYP/6-31G(d).

Docking: Score binding poses based on free energy (ΔG).

Validation: Compare with experimental IC₅₀ values from kinase inhibition assays .

For pyrimidines, furan and methylphenyl groups often enhance hydrophobic interactions in active sites .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Contradictions arise due to assay variability (e.g., bacterial strains, cancer cell lines) or divergent mechanisms. Mitigation strategies include:

- Dose-response profiling: Test a wide concentration range (nM–µM).

- Selectivity panels: Compare activity across multiple targets (e.g., Gram-positive vs. Gram-negative bacteria, CDK2 vs. CDK4).

- Metabolic stability assays: Use liver microsomes to assess if metabolites drive observed effects .

Q. How do substituent modifications (e.g., replacing furan with thiophene) alter the compound’s electronic properties and bioactivity?

Structure-activity relationship (SAR) studies employ:

- Hammett constants (σ): Quantify electron-withdrawing/donating effects of substituents.

- DFT calculations: Map HOMO/LUMO orbitals to predict reactivity.

- In vitro testing: Compare IC₅₀ values of analogs. For example, replacing furan with thiophene may increase π-stacking capacity, enhancing DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.